molecular formula C8H15ClF3NO2 B2854318 6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid;hydrochloride CAS No. 2248332-95-6

6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid;hydrochloride

Cat. No. B2854318
CAS RN: 2248332-95-6
M. Wt: 249.66
InChI Key: HCQTWEZZEDHDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid;hydrochloride” is a chemical compound. It is a derivative and analogue of the amino acid lysine . It has a molecular weight of 435.44 . It is a powder in physical form .


Synthesis Analysis

The synthesis of “this compound” involves the use of 2,2,2-Trifluoroethylamine Hydrochloride as a reagent . This reagent is used in the synthesis of arachidonylethanolamide analogs .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H24F3NO4/c24-23(25,26)13-15(21(28)29)7-5-6-12-27-22(30)31-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,27,30)(H,28,29) .


Chemical Reactions Analysis

The compound is used in the derivatization of aqueous carboxylic acids to the corresponding 2,2,2-trifluoroethylamide derivative .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 435.44 . It is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Peptide Modification

6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid; hydrochloride is a synthetic lysine derivative without an α-amino group. It plays a significant role in the chemical synthesis of modified peptides and has been used as a linker in various biologically active structures. Its hydrophobic, flexible structure makes it a valuable component in the synthesis of peptides and polyamide synthetic fibers like nylon (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Synthesis of Lysine Analogues

A simple synthesis method for various 6-amino-2-substituted hexanoic acids starting from lysine has been developed. This method is crucial for introducing lysine analogues into pseudopeptide sequences, enhancing the structural diversity and functional potential of peptides (Weber, Potier, & Thierry, 1999).

Fluorescent Probing and DNA Sequencing

6-Amino-4-oxo-hexanoic acid derivatives have been developed with a fluorescent probe attached to the amino function. These derivatives are used for the protection of hydroxyl groups and have applications in DNA sequencing methods and as sensitive detectable protecting groups (Rasolonjatovo & Sarfati, 1998).

Corrosion Inhibition

Schiff's bases derived from lysine and aromatic aldehydes, including 6-amino-2-substituted hexanoic acid derivatives, have been synthesized and evaluated as corrosion inhibitors for mild steel. These compounds demonstrate high inhibition efficiency and provide insights into the development of green corrosion inhibitors (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Modification in Swern Oxidation

6-(Methylsulfinyl)hexanoic acid has been employed as a substitute for DMSO in Swern oxidation reactions, showcasing an efficient and easily separable method for converting alcohols to corresponding aldehydes or ketones. This application signifies the role of 6-amino-2-(2,2,2-trifluoroethyl)hexanoic acid derivatives in improving organic synthesis methodologies (Liu & Vederas, 1996).

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07 and hazard statements H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

Future Directions

The compound has potential applications in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors . This suggests potential future directions in the field of medicinal chemistry and drug development.

properties

IUPAC Name

6-amino-2-(2,2,2-trifluoroethyl)hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2.ClH/c9-8(10,11)5-6(7(13)14)3-1-2-4-12;/h6H,1-5,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQTWEZZEDHDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(CC(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.